molecular formula C17H14N2O2S2 B5821978 n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide CAS No. 425654-96-2

n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B5821978
CAS No.: 425654-96-2
M. Wt: 342.4 g/mol
InChI Key: WZENCNNNIVJLDL-UHFFFAOYSA-N
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Description

n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide: is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl bromide in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with various molecular targets and pathways . The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
  • N-(2-Naphthyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
  • Thiazole derivatives

Uniqueness

n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is unique due to the combination of benzothiazole and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-phenacylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-11(20)18-13-7-8-14-16(9-13)23-17(19-14)22-10-15(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZENCNNNIVJLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979098
Record name N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425654-96-2, 6313-63-9
Record name N-[2-[(2-Oxo-2-phenylethyl)thio]-6-benzothiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425654-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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